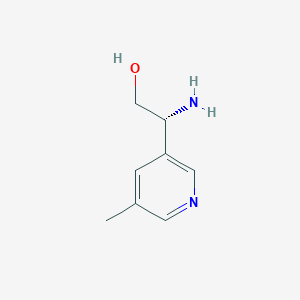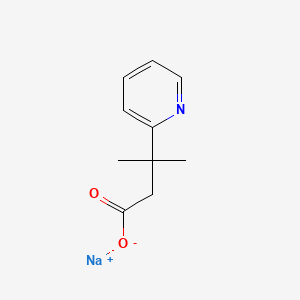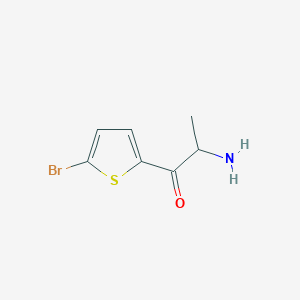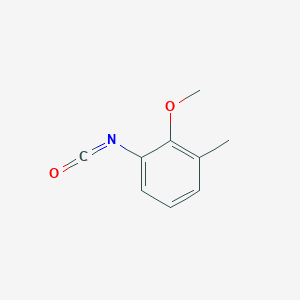
3-(2,2-Difluoroacetyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Difluoroacetyl)benzonitrile is an organic compound with the molecular formula C9H5F2NO It is a derivative of benzonitrile, where the benzene ring is substituted with a difluoroacetyl group at the third position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Difluoroacetyl)benzonitrile typically involves the reaction of 3-cyanobenzaldehyde with difluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Difluoroacetyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The difluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Formation of difluorobenzoic acid.
Reduction: Formation of difluoroacetylbenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-(2,2-Difluoroacetyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Difluoroacetyl)benzonitrile involves its interaction with specific molecular targets. The difluoroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2,2-Difluoroacetyl)benzaldehyde
- 3-(2,2-Difluoroacetyl)benzoic acid
- 3-(2,2-Difluoroacetyl)benzylamine
Uniqueness
3-(2,2-Difluoroacetyl)benzonitrile is unique due to the presence of both a nitrile and a difluoroacetyl group, which imparts distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H5F2NO |
|---|---|
Peso molecular |
181.14 g/mol |
Nombre IUPAC |
3-(2,2-difluoroacetyl)benzonitrile |
InChI |
InChI=1S/C9H5F2NO/c10-9(11)8(13)7-3-1-2-6(4-7)5-12/h1-4,9H |
Clave InChI |
NAYLCVMEKRWIQW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C(=O)C(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(Azetidin-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13602713.png)
